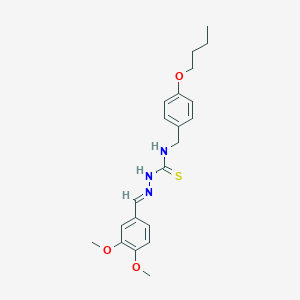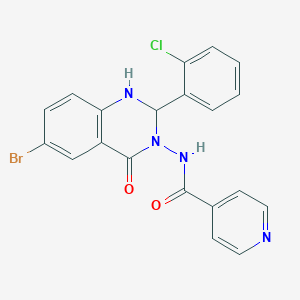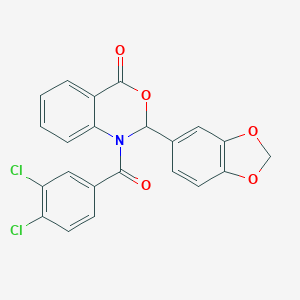
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone (DMBT) is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMBT is a yellow crystalline solid with a molecular formula of C19H24N2O3S and a molecular weight of 368.47 g/mol.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is not fully understood. However, studies have suggested that 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been reported to inhibit viral replication and bacterial growth by interfering with the nucleic acid synthesis and protein synthesis of these microorganisms.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have a range of biochemical and physiological effects. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in lab experiments is its high yield and purity. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively stable and can be easily synthesized using simple laboratory techniques. However, one limitation of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for the research on 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone. One direction is to investigate the structure-activity relationship of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and toxicity of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in animal models to determine its potential as a therapeutic agent. Additionally, the potential applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is a thiosemicarbazone derivative with potential applications in various fields of scientific research. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively simple and yields a high purity product. However, the limited solubility of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in water may affect its bioavailability and pharmacokinetics. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone.
Métodos De Síntesis
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with N-(4-butoxybenzyl)thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone as a yellow crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have antioxidant and anti-inflammatory properties.
Propiedades
Nombre del producto |
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone |
|---|---|
Fórmula molecular |
C21H27N3O3S |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
1-[(4-butoxyphenyl)methyl]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-4-5-12-27-18-9-6-16(7-10-18)14-22-21(28)24-23-15-17-8-11-19(25-2)20(13-17)26-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H2,22,24,28)/b23-15+ |
Clave InChI |
XXZTZNTYHILNJT-HZHRSRAPSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)